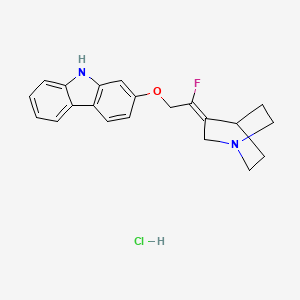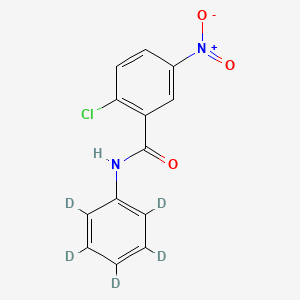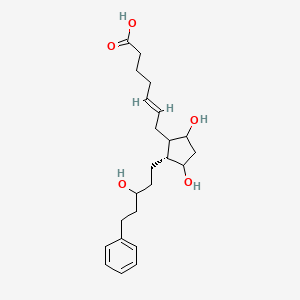
5-trans Latanoprost (free acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-trans Latanoprost (free acid) is a derivative of the FP receptor agonist latanoprost (free acid) and the trans isomer of latanoprost. It is a prostaglandin analog that has been studied for its potential in reducing intraocular pressure, similar to other F-type prostaglandins .
Preparation Methods
The synthesis of 5-trans Latanoprost (free acid) involves several steps, starting from the reduction of a lactone group using diisobutylaluminum hydride (DIBAL-H) at very low temperatures. This is followed by hydrolysis under basic conditions to yield the desired compound . Industrial production methods often involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
5-trans Latanoprost (free acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction process is crucial in its synthesis.
Substitution: Common reagents used include DIBAL-H for reduction and various bases for hydrolysis. The major products formed from these reactions are typically other prostaglandin analogs or derivatives.
Scientific Research Applications
5-trans Latanoprost (free acid) has several scientific research applications:
Chemistry: Used as an analytical standard for detecting impurities in commercial preparations of latanoprost.
Biology: Studied for its potential effects on FP receptor activation and intraocular pressure reduction.
Medicine: Investigated for its use in treating glaucoma and other ocular conditions.
Industry: Utilized in the development and quality assessment of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 5-trans Latanoprost (free acid) involves its interaction with the FP receptor, leading to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure . The molecular targets include the FP receptor and associated pathways involved in ocular pressure regulation .
Comparison with Similar Compounds
5-trans Latanoprost (free acid) is unique due to its trans configuration, which differentiates it from the cis isomer, latanoprost (free acid). Similar compounds include:
Latanoprost (free acid): The cis isomer with similar biological activity.
Travoprost: Another prostaglandin analog used for reducing intraocular pressure.
Tafluprost: Known for its ocular hypotensive effects.
These comparisons highlight the unique structural and functional aspects of 5-trans Latanoprost (free acid) in relation to its isomers and other prostaglandin analogs.
Properties
IUPAC Name |
(E)-7-[(2R)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18?,19?,20-,21?,22?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-QUIZXGRPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@@H](C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-Dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol](/img/structure/B7852561.png)
![(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7852565.png)
![2-[[(3aS,3bR,7S,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9b,10,11-dodecahydronaphtho[2,1-e][1]benzofuran-7-yl]oxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B7852575.png)
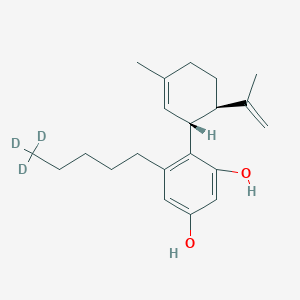
![N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B7852579.png)

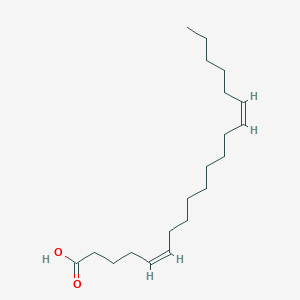
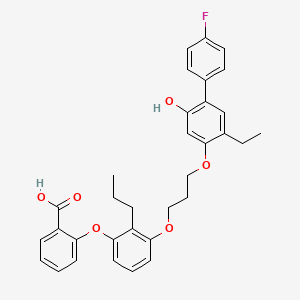
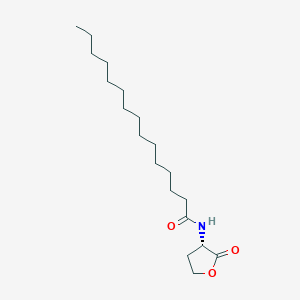
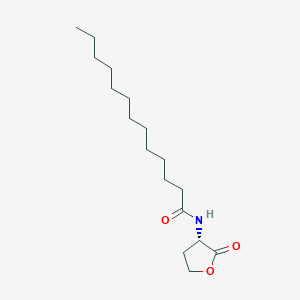
![5-cholesten-3-ol 12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)aMino]dodecanoate](/img/structure/B7852637.png)
![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B7852648.png)
